molecular formula C5H12Cl2F2N2 B2382374 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride CAS No. 1630907-11-7

1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride

Cat. No.: B2382374
CAS No.: 1630907-11-7
M. Wt: 209.06
InChI Key: VBJNEVWOQUYIFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for “1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride” is C5H12Cl2F2N2 . The average mass is 209.065 Da and the monoisotopic mass is 208.034561 Da .

Scientific Research Applications

Chemical Properties and Synthesis

1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride falls within the category of azetidines, a class of four-membered azaheterocycles. These compounds are known for their thermal stability and ease of handling. Azetidines are notable for their reactions with electrophiles and nucleophiles, leading to various useful derivatives, such as amides, alkenes, and amines. Additionally, azetidines can be synthesized from acyclic precursors like γ-haloamines and γ-aminoalcohols, and their ring-opening reactions afford valuable compounds for further chemical synthesis (Singh, D’hooghe, & Kimpe, 2008).

Application in Antimicrobial Research

Azetidines, including derivatives of this compound, have shown potential as antimicrobial agents. For instance, Sharma et al. (2013) synthesized new derivatives of azetidin-2-ones, demonstrating potent anti-inflammatory effects. These compounds were compared against indomethacin, indicating their relevance in developing new antimicrobial solutions (Sharma, Maheshwari, & Bindal, 2013).

Potential in Antioxidant and Antimicrobial Therapies

Further research into azetidin-2-ones, a related class, has shown their efficacy in antimicrobial and antioxidant therapies. Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azitidinone analogues with notable antimicrobial and antitubercular activities, demonstrating the broad potential of azetidines in therapeutic applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Synthesis and Characterization

The synthesis of azetidines, including derivatives of this compound, has been a focus in medicinal chemistry. Wang and Duncton (2020) presented a straightforward synthesis method for azetidine-3-amines, starting from commercially available materials. This approach tolerates common functionalities and proceeds with moderate to high yields, indicating its utility in medicinal chemistry and drug development (Wang & Duncton, 2020).

Properties

IUPAC Name

1-(2,2-difluoroethyl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-9-1-4(8)2-9;;/h4-5H,1-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJNEVWOQUYIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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